3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
Description
This compound belongs to the chromen-4-one class, characterized by a 4-oxo-4H-chromen scaffold with a trifluoromethyl group at position 2, a 2-ethoxyphenoxy substituent at position 3, and a morpholine-4-carboxylate ester at position 5.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-2-31-16-5-3-4-6-17(16)33-20-19(28)15-8-7-14(13-18(15)34-21(20)23(24,25)26)32-22(29)27-9-11-30-12-10-27/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWHPOEPKFAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group is known to enhance biological activity by increasing metabolic stability and membrane permeability, thereby influencing its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.4 g/mol. Its structure includes a chromenone core, which is known for diverse biological activities.
The compound's mechanism of action is hypothesized to involve interactions with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate several biochemical pathways, including enzyme inhibition and signal transduction.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, similar chromenone derivatives have shown significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer). The IC50 values for related compounds indicate promising activity levels:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | MCF-7 | 9.54 |
| Coumarin-containing ketone | MCF-7 | 0.47 |
The presence of electron-withdrawing groups, such as trifluoromethyl, has been associated with enhanced cytotoxicity due to improved interactions with target proteins involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can have implications for conditions like Alzheimer's disease:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| AChE | Competitive | TBD |
| BChE | Non-competitive | TBD |
Case Studies
- Study on Cholinesterase Inhibition : A study investigating similar chromenone derivatives found that certain substitutions significantly influenced their inhibitory potency against AChE and BChE. The presence of halogen groups increased binding affinity due to enhanced electron-withdrawing effects.
- Antioxidant Activity : Compounds with similar structures have demonstrated free radical-scavenging activities, suggesting potential applications in oxidative stress-related diseases.
Comparison with Similar Compounds
Substituent Variations at Position 3
- Target Compound: 2-ethoxyphenoxy group (electron-donating ethoxy group).
- Analog 1 : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS 637748-17-5)
- Analog 2 : 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (CAS 844459-76-3)
- Analog 3 : 3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives ()
Impact : Electron-donating groups (e.g., ethoxy, methoxy) may enhance resonance stabilization, while electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, affecting reactivity and binding interactions.
Substituent Variations at Position 7
- Target Compound : Morpholine-4-carboxylate ester (polar, improves solubility).
- Analog 4: 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate (CAS 302952-83-6) Substituent: Benzoate ester (lipophilic aromatic group) Molecular Weight: 456.37 g/mol; LogP: 7.67 .
- Analog 5 : 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS 307534-95-8)
- Analog 6 : N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides
Impact: Morpholine carboxylate likely enhances aqueous solubility compared to benzoate or thiophene esters. Benzamide derivatives exhibit notable cytotoxicity, suggesting the target compound’s ester group may alter bioactivity.
Cytotoxicity and Antioxidant Effects
- Benzamide Analogs : Demonstrated IC₅₀ values of 2.9–15.4 µM against A-549 (lung) and MCF-7 (breast) cancer cells .
- Thiophene and Benzoate Analogs: Limited activity data, but lipophilic esters (LogP ~7.67) may favor membrane permeability .
- Target Compound : Predicted to exhibit moderate cytotoxicity based on structural similarity, though direct data are lacking.
Molecular Docking Studies
- Benzamides : Show strong binding to HERA and 3MNG proteins, correlating with experimental cytotoxicity .
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
